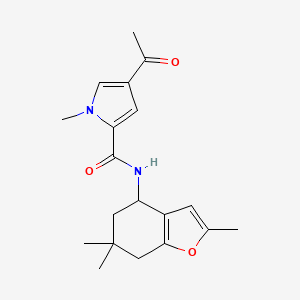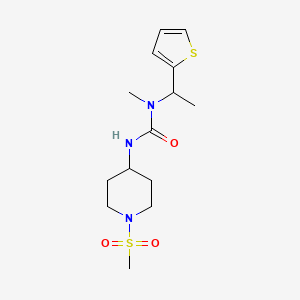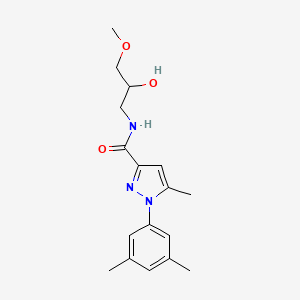
N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide, also known as DMMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMMA belongs to the class of compounds known as amides, which have a wide range of biological activities.
Mécanisme D'action
The precise mechanism of action of N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This leads to a reduction in the production of pro-inflammatory molecules, which can help to alleviate inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide can reduce inflammation in animal models of arthritis and inflammatory bowel disease. It has also been shown to have analgesic properties, which may make it useful in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide is that it is relatively easy to synthesize in the laboratory using commercially available starting materials. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Orientations Futures
There are several potential future directions for research on N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide. One area of interest is its potential use in the treatment of cancer. Studies have shown that N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide can inhibit the growth of cancer cells in vitro, and further research is needed to determine its effectiveness in animal models and humans. Another potential area of research is the development of new synthetic routes to N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide that are more efficient and environmentally friendly. Finally, more research is needed to fully understand the mechanism of action of N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide and its effects on different biological systems.
Méthodes De Synthèse
N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide can be synthesized using a multistep reaction starting from commercially available starting materials. The synthesis involves the use of a variety of reagents and solvents, and the reaction conditions need to be carefully controlled to obtain high yields of the desired product.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide has been the subject of several studies that have investigated its potential therapeutic applications. One area of research has focused on its anti-inflammatory properties, which may make it useful in the treatment of conditions such as arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-13-6-8-16(15(3)10-13)20(4)19(21)12-23-17-9-7-14(2)11-18(17)22-5/h6-11H,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHKBCKEVNKWPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C)C(=O)COC2=C(C=C(C=C2)C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dimethyl-1-[4-(2-pyrazol-1-ylbenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B7635689.png)


![N-[4-(difluoromethoxy)-3-fluorophenyl]-5-methyl-1-phenylpyrazole-3-carboxamide](/img/structure/B7635703.png)
![Oxolan-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone](/img/structure/B7635704.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7635710.png)


![2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide](/img/structure/B7635726.png)
![N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B7635734.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2,3-dimethylanilino)ethanone](/img/structure/B7635740.png)
![N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-propan-2-yloxyaniline](/img/structure/B7635746.png)
![1-[5-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7635759.png)
![2-(4-chlorophenyl)-N-[(3-cyanophenyl)methyl]morpholine-4-carboxamide](/img/structure/B7635765.png)